Brevinin-1-OR5
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILPFVAGVAAEMMKHVYCAASKKC |
Origin of Product |
United States |
Compound Names
Structural Elucidation and Biophysical Characterization of Brevinin 1 Peptides
Primary Amino Acid Sequence Analysis and Conservation Patterns
Brevinin-1 peptides, a family of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of frogs, exhibit distinct primary amino acid sequence features. While the specific sequence of "Brevinin-1-OR5" is not explicitly detailed in the provided search results, the general characteristics of the Brevinin-1 family offer significant insights. These peptides are typically 24 amino acids in length. mdpi.com
A hallmark of the Brevinin-1 family is the presence of several conserved residues, which are crucial for their structure and function. researchgate.netbiologists.com These invariant or highly conserved amino acids often include a proline (Pro) at position 3, an alanine (B10760859) (Ala) at position 9, and a cysteine (Cys) at position 18, followed by a lysine (B10760008) (Lys) at position 23 and another cysteine (Cys) at position 24. mdpi.comresearchgate.net The N-terminal region of Brevinin-1 peptides is characteristically hydrophobic, often featuring a 'FLP' (phenylalanine-leucine-proline) motif. nih.gov In contrast, the C-terminal region is cationic. nih.govnih.gov
Sequence alignments of various Brevinin-1 peptides, such as Brevinin-1SY, with other members of the family have highlighted the conservation of the two cysteine residues essential for forming a disulfide bridge. biologists.com Despite these conserved features, there is also significant sequence diversity among Brevinin-1 family members from different frog species, which may be linked to the specific pathogens each species encounters. biologists.combiologists.com This diversity is evident in the variations of amino acids at non-conserved positions.
A notable feature found in many Brevinin-1 peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) motif. mdpi.comnih.govfrontiersin.org This motif is defined by a disulfide bond between two cysteine residues, enclosing a loop of amino acids. nih.govfrontiersin.orgpnas.org
| Feature | Description | Amino Acid Example(s) | Position(s) | Reference(s) |
|---|---|---|---|---|
| Length | Typical number of amino acids. | ~24 | mdpi.com | |
| N-terminus | Characterized by high hydrophobicity. | Phenylalanine (F), Leucine (L), Proline (P) | N-terminal region | nih.gov |
| Conserved Residues | Amino acids that are invariant or highly conserved across the family. | Proline (P), Alanine (A), Cysteine (C), Lysine (K) | 3, 9, 18, 23, 24 | mdpi.comresearchgate.net |
| C-terminus | Typically cationic in nature. | Lysine (K) | C-terminal region | nih.govnih.gov |
| Rana Box | A C-terminal disulfide-bridged loop. | Cysteine (C), Lysine (K) | Cys-(Xaa)5-Cys | mdpi.comnih.govfrontiersin.org |
Secondary Structural Propensities and Conformational Dynamics
The biological activity of Brevinin-1 peptides is intrinsically linked to their ability to adopt specific secondary structures, particularly in the presence of biological membranes. These peptides exhibit conformational flexibility, transitioning from a largely disordered state in aqueous solutions to a more structured conformation in membrane-mimetic environments.
Alpha-Helical Induction in Membrane-Mimetic Environments
In aqueous solutions, Brevinin-1 peptides typically exist as random coils. mdpi.com However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, they undergo a significant conformational change to form an α-helical structure. mdpi.comvulcanchem.com This transition to an α-helix is a critical step for their antimicrobial function, as it facilitates the segregation of hydrophobic and hydrophilic residues, creating an amphipathic structure. vulcanchem.com This amphipathicity is crucial for interacting with and disrupting bacterial membranes. biologists.com For instance, Brevinin-1OS was found to possess 94.61% α-helicity in a TFE solution. mdpi.com Similarly, Brevinin-1SY is predicted to be an amphipathic, hydrophobic, alpha-helical peptide that can insert into a lipid bilayer. biologists.combiologists.com
Role of Proline Residues and "Rana Box" Motif (e.g., Cys-(Xaa)5-Cys)
Proline residues play a significant structural role in Brevinin-1 peptides. The unique cyclic structure of proline introduces kinks or turns in the peptide backbone, often marking the boundaries of α-helices and β-sheets. embopress.org In many Brevinin-1 peptides, a proline residue is found at position 14. mdpi.com The presence of proline can influence the peptide's flexibility and its interaction with membranes. acs.org
The "Rana box" is a defining feature of the Brevinin-1 family, consisting of a C-terminal loop formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24. researchgate.netnih.govpnas.org This motif, with the general sequence Cys-(Xaa)4-Lys-Cys, is crucial for the peptide's biological activity and proper membrane targeting. mdpi.comresearchgate.net The disulfide bridge stabilizes the loop structure, which often carries a net positive charge and is essential for the peptide's interaction with negatively charged bacterial membranes. pnas.org The structural arrangement of an N-terminal α-helix followed by a C-terminal disulfide-stabilized loop is a recurring theme in this family of peptides. mdpi.com
Advanced Spectroscopic and Biophysical Techniques in Structural Analysis (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides like Brevinin-1-OR5. ramauniversity.ac.in This method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, providing information about the peptide's conformation in different environments. ramauniversity.ac.in
CD studies on various Brevinin-1 peptides have consistently shown that they adopt a random coil conformation in aqueous solutions, characterized by a single negative band around 200 nm. mdpi.comnih.gov In contrast, in membrane-mimetic environments like TFE or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectra exhibit characteristic features of an α-helix: two negative bands around 208 and 222 nm and a positive band around 192 nm. nih.govnih.gov This change in the CD spectrum provides direct evidence for the induction of an α-helical structure upon interaction with membranes. nih.gov
For example, CD analysis of Brevinin-1GHd confirmed its α-helical characteristics and high thermal stability. nih.govfrontiersin.org The α-helical content of Brevinin-1 peptides can be calculated from their CD spectra, providing quantitative insights into their structural transitions. mdpi.com
| Technique | Application in Brevinin-1 Analysis | Key Findings | Reference(s) |
|---|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure in different environments. | Peptides are random coils in aqueous solution and adopt α-helical structures in membrane-mimetic environments (e.g., TFE, SDS). | mdpi.comnih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution 3D structures. | Reveals the spatial arrangement of the N-terminal α-helix and the C-terminal "Rana-box" loop. | mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Complements CD in secondary structure analysis. | Can provide information on β-sheet and turn structures in addition to α-helices. | |
| Fluorescence Spectroscopy | Studies peptide-membrane interactions and insertion depth. | The intrinsic fluorescence of tryptophan residues can be used to monitor changes in the local environment of the peptide. |
Broad Spectrum Biological Activities of Brevinin 1 Peptides Non Clinical Focus
Antimicrobial Efficacy Against Diverse Microbial Pathogens
Brevinin-1 peptides demonstrate significant efficacy against a wide array of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comresearchgate.netresearchgate.netnovoprolabs.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netmdpi.com Their broad-spectrum activity makes them a subject of interest in the search for new antimicrobial agents.
Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
Brevinin-1 peptides have shown potent activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netnih.govnih.govmdpi.com For instance, Brevinin-1-OR5 demonstrates a minimum inhibitory concentration (MIC) of 15 µM against S. aureus. novoprolabs.com Another peptide, Brevinin-1BYa, is effective against MRSA with a MIC of 2.5 µM. nih.gov Some Brevinin-1 peptides can cause the complete killing of MRSA within a short time frame, with some analogues achieving this in as little as 30 to 60 minutes. mdpi.com The mechanism of action often involves the rapid disruption of the bacterial membrane. mdpi.com
Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)
While generally more potent against Gram-positive bacteria, many Brevinin-1 peptides also exhibit activity against Gram-negative bacteria such as Escherichia coli. mdpi.comnih.govnih.gov For example, Brevinin-1SY has demonstrated antimicrobial activity against E. coli. biologists.com The mechanism of action against Gram-negative bacteria also involves membrane disruption, leading to the detachment of the outer and inner membranes. mdpi.com However, some Brevinin-1 peptides, like Brevinin-1OS, show weaker activity against Gram-negative strains compared to their effects on Gram-positive bacteria. mdpi.com
Antifungal Activity (e.g., Candida albicans)
Several Brevinin-1 peptides have demonstrated significant antifungal properties. novoprolabs.comnih.gov Brevinin-1-OR5 is effective against the opportunistic yeast Candida albicans with a MIC of 8 µM. novoprolabs.com Similarly, Brevinin-1BYa shows potent activity against several Candida species, including C. albicans, C. tropicalis, C. krusei, and C. parapsilosis, with MIC values at or below 10 µM. nih.gov Brevinin-1OS also possesses significant activity against C. albicans. mdpi.com This broad antifungal activity highlights the potential of these peptides in combating fungal infections.
Anti-Biofilm Properties and Eradication Strategies
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. ubc.ca Brevinin-1 peptides have shown promise in both inhibiting the formation of biofilms and eradicating established ones. nih.govnih.govmdpi.com Certain Brevinin-1 analogues can inhibit the formation of biofilms by S. aureus and MRSA. mdpi.com Furthermore, some of these peptides are capable of disrupting mature biofilms of S. aureus and Enterococcus faecalis. mdpi.com This anti-biofilm activity suggests a potential role for Brevinin-1 peptides in addressing biofilm-associated infections. mdpi.com
Immunomodulatory and Anti-Inflammatory Effects (In Vitro and Non-Human In Vivo)
Lipopolysaccharide (LPS)-Neutralizing Capabilities
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. frontiersin.orgnih.govmdpi.com Several Brevinin-1 peptides have demonstrated the ability to bind to and neutralize LPS, thereby mitigating the inflammatory cascade it initiates. frontiersin.orgnih.govmdpi.com For example, Brevinin-1GHd can bind to LPS and subsequently suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage cell lines. frontiersin.orgnih.gov This LPS-neutralizing activity is a key component of their anti-inflammatory effects. frontiersin.orgmdpi.com One study on Brevinin-1BW also highlighted its significant LPS-binding activity. mdpi.com In non-human in vivo models, a Brevinin-1 peptide has been shown to have a significant inhibitory effect on acute edema induced by carrageenan, further demonstrating its anti-inflammatory potential. frontiersin.orgnih.gov
Modulation of Inflammatory Cytokine Release (e.g., TNF-α, NO, IL-6, IL-1β)
Brevinin-1 peptides have demonstrated the ability to modulate the release of key inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, certain Brevinin-1 peptides have shown significant anti-inflammatory effects. frontiersin.orgnih.gov
One specific peptide, Brevinin-1GHd, was found to suppress the release of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). frontiersin.orgnih.gov At a concentration of 4 μM, Brevinin-1GHd reduced the release of these inflammatory mediators in LPS-stimulated RAW 264.7 cells. frontiersin.orgfrontiersin.org The percentage of reduction for each cytokine is detailed in the table below.
Table 1: Inhibitory Effect of Brevinin-1GHd on Inflammatory Cytokine Release
| Inflammatory Mediator | Percentage Reduction by 4 µM Brevinin-1GHd |
| Nitric Oxide (NO) | ~87.31% |
| Tumor Necrosis Factor-alpha (TNF-α) | ~44.09% |
| Interleukin-6 (IL-6) | ~72.10% |
| Interleukin-1 beta (IL-1β) | ~67.20% |
Similarly, another peptide, Brevinin-1BW, demonstrated a notable reduction in the release of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells at a concentration of 4 μg/mL. nih.gov The specific reductions were approximately 87.31% for TNF-α, 91.46% for IL-1β, and 77.82% for IL-6. nih.gov This modulation of cytokine release highlights the potential of Brevinin-1 peptides in controlling inflammatory responses.
Impact on Cellular Signaling Pathways (e.g., MAPK pathway inactivation)
The immunomodulatory effects of Brevinin-1 peptides are, at least in part, mediated through their influence on crucial cellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathway, which plays a central role in inflammation, has been identified as a key target. frontiersin.orgnih.gov
Studies have shown that Brevinin-1GHd can inactivate the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells. frontiersin.orgnih.govresearchgate.net LPS is known to induce the phosphorylation of JNK, ERK, and p38 proteins, which are major components of the MAPK pathway. frontiersin.org Treatment with Brevinin-1GHd was found to significantly decrease the LPS-induced phosphorylation of these proteins, indicating an inactivation of the pathway. frontiersin.org This inactivation of the MAPK pathway is a likely mechanism by which Brevinin-1 peptides suppress the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Another peptide, brevinin-2MP, was also found to suppress the activation of the MAPK/NF-κB pathway in LPS-induced RAW 264.7 cells. frontiersin.org
Antineoplastic Activity (Non-Clinical Cell Line Studies)
In addition to their immunomodulatory roles, Brevinin-1 peptides have exhibited promising antineoplastic activity in non-clinical studies involving various cancer cell lines. portlandpress.commdpi.comfrontiersin.org
Antiproliferative Effects on Cancer Cell Lines
Several members of the Brevinin-1 family have demonstrated the ability to inhibit the proliferation of a range of human tumor cells. portlandpress.commdpi.com For instance, Brevinin-1RL1 was found to preferentially inhibit the growth of tumor cells over non-tumor cells. mdpi.comnih.gov Another peptide, Brevinin-1GHd, exhibited wide-spectrum anti-proliferation activity against human cancer cell lines. portlandpress.com Similarly, Brevinin-1BW showed inhibitory effects on the proliferation of several cancer cell lines, including A375, A549, and Hela cells. mdpi.comresearchgate.net
Analogues of Brevinin-1 peptides have also been engineered to enhance their anticancer efficacy. frontiersin.orgnih.gov For example, brevinin-1pl and its analogues demonstrated significant inhibitory effects against both MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. frontiersin.orgnih.gov Furthermore, undecapeptide analogues derived from brevinin-1EMa exhibited moderate anticancer activities against various tumor cell lines. iiitd.edu.in
Putative Mechanisms Implicated in Cancer Cell Targeting (e.g., membrane interaction)
The proposed mechanism for the anticancer activity of Brevinin-1 peptides largely involves their interaction with the cancer cell membrane. mdpi.comnih.gov Cancer cell membranes often have a higher negative charge compared to normal eukaryotic cells, which facilitates the electrostatic attraction of the cationic Brevinin-1 peptides. mdpi.comnih.gov
Once bound to the cell surface, the amphipathic α-helical structure of these peptides is thought to insert into the cell membrane, leading to its disruption. mdpi.comnih.govmdpi.com This membrane perturbation can cause a loss of osmotic pressure and ultimately lead to cell death through processes like necrosis and apoptosis. mdpi.com For example, Brevinin-1RL1 was observed to aggregate on the surface of tumor cells, triggering both necrosis and caspase-dependent apoptosis. mdpi.comnih.gov The interaction with the cell membrane is a key aspect of their selective targeting of cancer cells. mdpi.com
Other Reported Biological Activities (e.g., Insulin (B600854) Release Modulation)
Beyond their immunomodulatory and antineoplastic properties, some Brevinin-1 peptides have been reported to modulate insulin release. frontiersin.orgfrontiersin.org This activity was discovered through experiments on the rat BRIN-BD11 clonal β-cell line. nih.gov
Several Brevinin-1 peptides, including those isolated from Lithobates palustris, have been shown to stimulate insulin release. nih.govnih.gov For instance, Brevinin-1 itself stimulated insulin release from BRIN-BD11 cells in a concentration-dependent manner. nih.gov Another peptide, Brevinin-1CBb, produced a significant stimulation of insulin release, reaching 285% of the basal rate at a concentration of 3 µM. nih.govresearchgate.net This suggests a potential role for these peptides in glucose metabolism, although this function may also serve as a defense mechanism by causing hypoglycemia in predators. nih.gov
Molecular Mechanisms of Action of Brevinin 1 Peptides
Membrane Interaction and Disruption Models
The primary mode of action for Brevinin-1 peptides is the perturbation and disruption of the bacterial cell membrane. mdpi.com These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. biologists.comimrpress.com This dual characteristic is crucial for their function. The initial contact is an electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. mdpi.comfrontiersin.org Following this initial binding, the hydrophobic portions of the peptide insert into the lipid bilayer of the membrane. biologists.comfrontiersin.org This interaction leads to a loss of membrane integrity and ultimately cell death. mdpi.com
Several models have been proposed to describe this disruptive process, including the "carpet" and "toroidal-pore" models. mdpi.comfrontiersin.org In the carpet model, the peptides accumulate on the surface of the membrane, forming a layer that disrupts the membrane's curvature and leads to its breakdown. frontiersin.org The toroidal-pore model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend continuously, creating a water-filled pore lined by both the peptides and lipid head groups. frontiersin.orgnih.gov
Pore Formation Hypotheses
A key hypothesis for the antimicrobial action of Brevinin-1 peptides is their ability to form pores in the target membrane. researchgate.net This process compromises the cell's ability to maintain its electrochemical gradients, leading to the leakage of essential ions and metabolites and ultimately cell death. frontiersin.org The two predominant models for pore formation by AMPs are the barrel-stave and toroidal pore models. mdpi.comfrontiersin.org
Barrel-Stave Model : In this model, the peptides aggregate and insert into the membrane perpendicular to the surface, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the inner channel of the pore. nih.gov
Toroidal Pore Model : This model suggests that the peptides, upon inserting into the membrane, induce a bending of the lipid bilayer. The resulting pore is lined by both the inserted peptides and the head groups of the lipid molecules, creating a more dynamic and potentially less stable structure than the barrel-stave pore. frontiersin.orgnih.gov
The exact mechanism can depend on the specific peptide, its concentration, and the composition of the target membrane. frontiersin.org For many Brevinin-1 peptides, evidence suggests a combination of pore formation and general membrane perturbation, such as the carpet-like model, contributes to their bactericidal effects. mdpi.com
Influence on Membrane Permeability and Integrity
Brevinin-1 peptides rapidly increase the permeability of bacterial membranes. frontiersin.orgsemanticscholar.org This effect has been demonstrated through various experimental assays. For instance, studies using SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, show a significant increase in fluorescence when bacteria are exposed to Brevinin-1 peptides, indicating membrane permeabilization. frontiersin.orgsemanticscholar.org
Flow cytometry experiments using propidium (B1200493) iodide (PI) dye, which also stains cells with damaged membranes, have provided quantitative data on the membrane-disrupting efficacy of these peptides. One study on Brevinin-1BW found that at its minimum inhibitory concentration (MIC), it caused membrane damage in a significant percentage of bacterial cells. mdpi.com
Table 1: Effect of Brevinin-1BW on Bacterial Membrane Integrity
| Bacterial Strain | Treatment Concentration | Percentage of Cells with Damaged Membranes | Source |
|---|---|---|---|
| S. aureus | 1 x MIC | ~52.2% | mdpi.com |
| E. faecalis | 1 x MIC | ~43.6% | mdpi.com |
This rapid disruption of membrane integrity and the resulting leakage of cellular contents is a primary cause of the swift bactericidal action observed with many Brevinin-1 peptides. mdpi.com
Interactions with Anionic Phospholipids (B1166683) of Bacterial Membranes
The selectivity of Brevinin-1 peptides for bacterial over mammalian cells is largely due to differences in membrane composition. Bacterial membranes are rich in anionic (negatively charged) components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine (B164497) and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org Mammalian cell membranes, in contrast, are primarily composed of zwitterionic (neutrally charged) phospholipids. plos.org
The initial and critical step in the mechanism of action is the electrostatic interaction between the cationic (positively charged) Brevinin-1 peptides and the anionic phospholipids of the bacterial membrane. frontiersin.orgfrontiersin.org This attraction concentrates the peptides at the bacterial surface, facilitating their subsequent insertion into the lipid bilayer and disruptive actions. mdpi.com This targeted electrostatic recognition is a cornerstone of their broad-spectrum antimicrobial efficacy. frontiersin.org
Intracellular Target Modulation (if applicable)
While the primary mechanism for the majority of Brevinin-1 peptides is the disruption of the cell membrane, some antimicrobial peptides are known to translocate across the membrane and interact with intracellular targets. imrpress.commdpi.com Once inside the cell, these peptides can interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins, or they may activate autolytic enzymes that degrade the cell wall. mdpi.combioinformatics.org
Pathway-Specific Interference in Immunomodulation (e.g., MAPK pathway)
Beyond their direct antimicrobial effects, certain Brevinin-1 peptides exhibit immunomodulatory properties, such as neutralizing the inflammatory effects of bacterial components like LPS. researchgate.netnih.gov The peptide Brevinin-1GHd, for example, has been shown to suppress the release of pro-inflammatory mediators from macrophages stimulated by LPS. nih.gov
This anti-inflammatory activity is achieved through interference with specific intracellular signaling pathways. Research indicates that Brevinin-1GHd acts on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade in the inflammatory response. nih.gov By inhibiting the phosphorylation of major components of this pathway—specifically JNK, ERK, and p38 proteins—the peptide effectively dampens the downstream inflammatory cascade. nih.gov This leads to a significant reduction in the production and release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as nitric oxide (NO). researchgate.netnih.gov
Table 2: Inhibition of LPS-Induced Inflammatory Mediators by Brevinin-1GHd
| Inflammatory Mediator | Reduction with 4 µM Brevinin-1GHd | Source |
|---|---|---|
| Nitric Oxide (NO) | ~87.31% | nih.gov |
| TNF-α | ~44.09% | nih.gov |
| IL-6 | ~72.10% | nih.gov |
| IL-1β | ~67.20% | nih.gov |
This dual ability to both kill bacteria directly and modulate the host's immune response makes Brevinin-1 peptides promising candidates for the development of novel anti-infective therapies. researchgate.netnih.gov
Structure Activity Relationship Sar and Peptide Engineering of Brevinin 1 Analogues
Impact of Net Charge and Cationicity on Biological Function
The net positive charge of Brevinin-1 peptides, primarily conferred by cationic amino acid residues such as lysine (B10760008) and arginine, is a critical determinant of their antimicrobial function. nih.govresearchgate.net This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govmdpi.com A net positive charge of at least +2 is generally considered essential for the antimicrobial action of these cationic peptides. mdpi.com
Table 1: Impact of Net Charge on the Biological Activity of Brevinin-1 Analogues
| Peptide/Analogue | Net Charge | Key Findings | Reference(s) |
|---|---|---|---|
| Brevinin-1OS | - | Parent peptide with antimicrobial activity. | mdpi.com |
| OSa (Brevinin-1OS without Rana box) | Lower than parent | No antimicrobial or hemolytic activity observed, likely due to decreased net charge. | mdpi.com |
| OSb (OSa with added C-terminal K) | Increased vs. OSa | Mild antimicrobial activity against S. aureus and C. albicans. | mdpi.com |
| OSc (OSb with Gly4 to Lys substitution) | Increased vs. OSb | Mild antimicrobial activity against S. aureus and C. albicans. | mdpi.com |
| Brevinin-1GHa | +5 | Potent broad-spectrum antimicrobial activity. | mdpi.com |
| Brevinin-1GHb (without Rana box) | +2 | Only showed inhibition of S. aureus at a high concentration. | mdpi.com |
| Brevinin-1pl-2R (Lys to Arg substitution) | Unchanged | Comparable antimicrobial activity to the parent peptide. | nih.gov |
| Brevinin-1pl-5R (all Lys to Arg) | Unchanged | Reduced antimicrobial activity against Gram-negative bacteria. | nih.gov |
| Brevinin-1pl-6K (Ile to Lys substitution) | Increased | Reduced antimicrobial activity against Gram-positive bacteria. | nih.govnih.gov |
Role of Hydrophobicity, Amphiphilicity, and Helical Content
While cationicity is crucial for the initial attraction to microbial membranes, the hydrophobicity and amphiphilicity of Brevinin-1 peptides are vital for their membrane disruption capabilities. In an aqueous environment, Brevinin-1 peptides typically exist in a random coil conformation. However, upon interaction with a hydrophobic, membrane-mimetic environment, they adopt an amphipathic α-helical structure. nih.govresearchgate.net This structure positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, allowing the peptide to insert into and disrupt the phospholipid bilayer of the target membrane. mdpi.comnih.govresearchgate.net
The balance between hydrophobicity, net charge, and α-helicity is critical for maintaining potent antimicrobial activity while minimizing toxicity to host cells. mdpi.com Increasing hydrophobicity can enhance antimicrobial efficacy up to a certain point; however, excessive hydrophobicity can lead to self-aggregation, which hinders the peptide's ability to penetrate the microbial cell wall, and can also increase hemolytic activity. mdpi.comresearchgate.net Peptide engineering studies often aim to optimize this balance. For example, modifications that increase the helical content, such as the addition of a leucine residue at the N-terminus, have been shown to enhance the antibacterial and anticancer activities of Brevinin-1 analogues. researchgate.netmdpi.com The proline residue often found at position 14 is thought to create a stable kink in the molecule, which may facilitate its interaction with and lysis of bacterial membranes. nih.govmdpi.com
Table 2: Influence of Hydrophobicity, Amphiphilicity, and Helical Content on Brevinin-1 Analogue Activity
| Peptide/Analogue | Key Structural Feature(s) | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| Brevinin-1GHa | High α-helical content, hydrophobic face | Potent broad-spectrum antimicrobial activity | mdpi.com |
| Brevinin-1GHb | Shorter α-helix, no hydrophobic face | Significantly reduced antimicrobial activity | mdpi.com |
| Brevinin-1GHc | Shorter hydrophobic face than Brevinin-1GHa | Reduced hemolytic and antimicrobial activity | mdpi.com |
| B1OS-L | Addition of a leucine residue, increased helicity | Enhanced antibacterial and anticancer activity | researchgate.netmdpi.com |
| Brevinin-1pl-6K | Lysine substitution, reduced hydrophobicity | Decreased activity against Gram-positive bacteria | nih.govnih.gov |
Peptide Length and Sequence Truncation Studies
Truncation of the peptide sequence is another strategy employed to develop smaller, more cost-effective antimicrobial peptides with potentially improved therapeutic indices. Studies on Brevinin-1 analogues have explored the effects of removing specific domains, such as the C-terminal "Rana box".
The "Rana box" is a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus of most Brevinin-1 peptides. mdpi.commdpi.com Research on a Brevinin-1GHa analogue, Brevinin-1GHb, which lacks the "Rana box", demonstrated a significant reduction in antimicrobial activity. mdpi.com This suggests that the "Rana box" is necessary for the potent antimicrobial function of Brevinin-1GHa. However, other studies have indicated that the disulfide bridge itself may not be essential for strong antimicrobial efficacy, and that the amino acid composition of the loop has a more significant impact on biological activity. nih.gov
Rational Design Strategies for Optimizing Efficacy and Selectivity
The rational design of antimicrobial peptides (AMPs) like Brevinin-1-OR5 is a critical step in harnessing their therapeutic potential while minimizing undesirable side effects such as toxicity to host cells. This process involves a detailed understanding of the peptide's structure-activity relationship (SAR), which dictates how its chemical makeup and three-dimensional shape influence its biological function. For the Brevinin-1 family of peptides, a number of key structural features and modification strategies have been identified as crucial for modulating their antimicrobial and hemolytic activities. While specific research on the rational design of Brevinin-1-OR5 is not extensively detailed in publicly available literature, the principles derived from studies on closely related Brevinin-1 peptides provide a foundational framework for its potential optimization.
One of the hallmark features of many Brevinin-1 peptides is the C-terminal "Rana box," a heptapeptide sequence flanked by a disulfide bridge. mdpi.com This cyclic structure is understood to play a significant role in the peptide's biological activity. mdpi.com Engineering strategies often involve the modification or even removal of this domain to assess its impact on antimicrobial potency and hemolytic effects. mdpi.com For example, studies on Brevinin-1GHa have shown that the Rana box is essential for its broad-spectrum antimicrobial activity. mdpi.com
Furthermore, truncation of the peptide from either the N- or C-terminus can lead to the identification of the minimal active domain, potentially resulting in shorter, more cost-effective peptides with improved therapeutic indices. The goal of these rational design approaches is to create analogues with a higher affinity for microbial targets and a lower propensity to disrupt mammalian cell membranes, thus widening the therapeutic window.
Advanced Research Methodologies for Brevinin 1 Peptide Studies
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of peptides like Brevinin-1-OR5 is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, a cornerstone of peptide chemistry, allows for the efficient and controlled assembly of amino acids into a specific sequence.
The SPPS process begins with the C-terminal amino acid of the desired peptide being covalently attached to an insoluble polymer resin. The synthesis then proceeds by sequentially adding the subsequent amino acids, one at a time, in the C-terminus to N-terminus direction. Each amino acid is protected with a temporary protecting group on its N-terminus (most commonly the Fmoc group) to prevent unwanted side reactions.
A typical synthesis cycle involves:
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a specific chemical agent (e.g., piperidine).
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated using a coupling reagent. This activated amino acid is then added to the reaction vessel, where it forms a peptide bond with the free N-terminus of the resin-bound peptide.
Washing: The resin is thoroughly washed to remove any excess reagents and by-products.
This cycle is repeated for each amino acid in the peptide sequence. Once the entire sequence is assembled, the peptide is cleaved from the resin support, and all remaining protecting groups from the amino acid side chains are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid).
The resulting crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain a highly pure product. uniprot.orgfrontiersin.org The identity and purity of the synthesized Brevinin-1-OR5 are confirmed using mass spectrometry, such as MALDI-TOF MS. uniprot.org
In Vitro Biological Activity Assays
To evaluate the antimicrobial potential of Brevinin-1-OR5, a series of standardized in vitro assays are employed. These tests quantify the peptide's ability to inhibit microbial growth, kill pathogens, and disrupt microbial communities.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that visibly inhibits the growth of a specific microorganism after a set incubation period. The MIC is typically determined using a broth microdilution method in 96-well plates. In this assay, a standardized suspension of the target microorganism is exposed to a range of serially diluted peptide concentrations. uniprot.org
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. Following the MIC assay, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium devoid of the peptide. The MBC is identified as the lowest peptide concentration that results in no microbial growth on the agar plate after incubation. bgimarine.com
Specific MIC values have been determined for Brevinin-1-OR5 against a panel of microorganisms, demonstrating its activity against both bacteria and fungi. cpu-bioinfor.org
| Microorganism | Type | MIC (µg/mL) | Source |
|---|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-Negative Bacteria | 15.2 | cpu-bioinfor.org |
| Pseudomonas aeruginosa (CMCCB 10104) | Gram-Negative Bacteria | >100 | cpu-bioinfor.org |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive Bacteria | 15.2 | cpu-bioinfor.org |
| Candida albicans | Fungus (Yeast) | 30.3 | cpu-bioinfor.org |
Time-Kill Kinetics Studies
Time-kill assays provide insights into the rate at which an antimicrobial peptide kills a microbial population. In these studies, a standardized bacterial suspension is incubated with the peptide at specific concentrations (often multiples of its MIC). At various time points, aliquots are withdrawn, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU).
While specific time-kill data for Brevinin-1-OR5 is not available, studies on the closely related peptide Brevinin-1OS, isolated from Odorrana schmackeri, demonstrate the typical rapid bactericidal action of this peptide family. uniprot.org For instance, at a concentration four times its MIC, Brevinin-1OS caused the complete killing of Methicillin-resistant Staphylococcus aureus (MRSA) within 45 minutes, highlighting the swift membrane-disrupting mechanism characteristic of these peptides. uniprot.org
Biofilm Inhibition and Eradication Assays
The ability of an antimicrobial peptide to combat biofilms—structured communities of microorganisms encased in a self-produced matrix—is critical for its therapeutic potential. Assays are conducted to measure both the inhibition of new biofilm formation and the eradication of pre-formed, mature biofilms.
Biofilm Inhibition (MBIC): To determine the Minimum Biofilm Inhibitory Concentration (MBIC), microorganisms are grown in the presence of varying peptide concentrations in 96-well plates. After incubation, the planktonic (free-floating) cells are washed away, and the remaining biofilm is stained (e.g., with crystal violet). The MBIC is the lowest peptide concentration that prevents biofilm formation. novoprolabs.com
Biofilm Eradication (MBEC): For the Minimum Biofilm Eradication Concentration (MBEC), biofilms are allowed to mature in the wells first. The planktonic cells are then removed, and fresh media containing different peptide concentrations are added. After further incubation, the remaining viable biofilm is quantified.
As an illustrative example from the same genus, Brevinin-1OS has been shown to both inhibit the formation of and eradicate mature biofilms of S. aureus and MRSA. uniprot.org
Biophysical Techniques for Membrane Interaction Analysis
Understanding how Brevinin-1 peptides interact with bacterial membranes is key to elucidating their mechanism of action. Biophysical techniques are employed to study the structural changes the peptide undergoes upon encountering a membrane-like environment.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides and proteins in different environments. The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures: α-helices, β-sheets, and random coils.
For many antimicrobial peptides, including those in the brevinin family, a structural transition is essential for their activity. Research on Brevinin-1 peptides, such as Brevinin-1OS, demonstrates this principle clearly. In an aqueous solution (e.g., 10 mM ammonium (B1175870) acetate), the peptide typically exists in a disordered, random coil conformation. uniprot.org However, in a membrane-mimicking environment, such as in the presence of 50% trifluoroethanol (TFE), the peptide folds into a well-defined α-helical structure. uniprot.org This induced helicity is critical for the peptide's ability to insert into and disrupt the bacterial membrane, leading to cell death. Analysis of the CD spectrum for Brevinin-1OS in TFE indicated a very high α-helical content of 94.61%. uniprot.org
Surface Plasmon Resonance imaging (SPRi) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics
The direct interaction of peptides with their targets, such as bacterial membranes or specific molecular components like lipopolysaccharide (LPS), is a critical determinant of their biological activity. frontiersin.org Surface Plasmon Resonance imaging (SPRi) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques used to quantify the kinetics and thermodynamics of these binding events. malvernpanalytical.combenthamopenarchives.com
Surface Plasmon Resonance imaging (SPRi) is an optical technique that monitors the binding of an analyte (e.g., a peptide) to a ligand immobilized on a sensor surface in real-time. benthamopen.comsemanticscholar.org This method allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. nih.gov For instance, in studies of brevinin-like peptides, SPRi has been employed to observe the concentration-dependent binding to targets like LPS, demonstrating a direct interaction. frontiersin.org The resulting sensorgrams provide a visual representation of the binding and dissociation phases. frontiersin.orgresearchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of molecules. malvernpanalytical.com An ITC experiment involves titrating a solution of the peptide into a sample cell containing the target molecule and measuring the heat released or absorbed. units.it This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com For example, the interaction between a Brevinin-1 peptide and LPS was characterized using ITC, revealing a specific binding affinity with a determined K_d value of 6.49 ± 5.40 mM, indicating that the binding is an enthalpically driven process. frontiersin.orgfrontiersin.org
Interactive Table: Representative Binding Kinetics Data for Brevinin-like Peptides
| Technique | Peptide | Target | Parameter | Value | Reference |
|---|---|---|---|---|---|
| ITC | Brevinin-1GHd | LPS | K_d | 6.49 ± 5.40 mM | frontiersin.orgfrontiersin.org |
Membrane Permeability and Leakage Assays
A primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of bacterial cell membranes. researchgate.net Membrane permeability and leakage assays are fundamental tools for investigating this membranolytic activity.
One common method is the calcein (B42510) leakage assay . nih.govfrontiersin.org In this assay, synthetic vesicles (liposomes), designed to mimic the lipid composition of bacterial membranes, are loaded with the fluorescent dye calcein at a self-quenching concentration. nih.govnih.gov When the peptide is introduced, it can disrupt the integrity of the liposome (B1194612) membrane, causing the calcein to leak out and become diluted in the surrounding buffer. nih.gov This dilution leads to a significant increase in fluorescence, which can be monitored over time to quantify the extent and rate of membrane permeabilization. frontiersin.orgnih.gov
Another widely used technique is the SYTOX Green uptake assay . SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. However, if a peptide damages the bacterial membrane, the dye can enter the cell and bind to nucleic acids, resulting in a substantial increase in fluorescence. nih.gov This assay provides a direct measure of membrane permeabilization in whole bacterial cells. frontiersin.orgnih.gov The results of these assays often show a time- and concentration-dependent increase in fluorescence, indicating that the peptide's ability to disrupt membranes is a key part of its antimicrobial action. frontiersin.org
Molecular Modeling and Computational Simulations
Computational approaches are invaluable for providing atomic-level insights into the structure and function of peptides like Brevinin-1-OR5, complementing experimental data.
Peptide-Membrane Docking and Dynamics
Molecular dynamics (MD) simulations allow researchers to model the interaction between a peptide and a model cell membrane over time. nih.gov These simulations can predict how the peptide approaches, binds to, and inserts into the lipid bilayer. nih.gov This can reveal crucial details about the peptide's orientation, depth of insertion, and its effect on membrane structure, such as the formation of pores or other disruptions. researchgate.net For example, MD simulations of a modified brevinin peptide, B1AW-K, showed a faster approach and adsorption to an anionic membrane compared to its parent peptide, providing a molecular basis for its enhanced activity. nih.gov
Secondary Structure Prediction Algorithms
The biological activity of peptides is intimately linked to their three-dimensional structure. mdpi.com Brevinin-1 peptides are known to adopt an α-helical conformation in a membrane-mimicking environment, which is crucial for their ability to perturb the phospholipid bilayer. researchgate.netnih.gov Various computational algorithms and web servers, such as QUARK, trRosettaX-Single, I-TASSER, and AlphaFold2, are used to predict the secondary structure of peptides like Brevinin-1-OR5. nih.govmdpi.combiologists.com These tools can predict the propensity of different regions of the peptide to form α-helices, β-sheets, or random coils. nih.govbiologists.com For instance, the predicted secondary structure of Brevinin-1GHd was shown to be composed of two α-helices, and this helical content was confirmed experimentally using circular dichroism spectroscopy. nih.govfrontiersin.org Hydrophobicity plots and helical wheel diagrams can further illustrate the amphipathic nature of these helices, a key feature for membrane interaction. mdpi.combiologists.com
Interactive Table: Predicted Structural Features of Brevinin-like Peptides
| Peptide | Prediction Tool | Predicted Secondary Structure | Key Finding | Reference |
|---|---|---|---|---|
| Brevinin-1SY | QUARK server | Alpha-helical | Low solvent accessibility of all residues | biologists.com |
| Brevinin-1GHd | trRosettaX-Single | Two α-helices (58.3%) and coils (41.6%) | N-terminal and C-terminal helices | nih.govfrontiersin.org |
Gene Expression and Proteomic Analysis Techniques (Non-Human Models)
Understanding how the production of Brevinin-1-OR5 is regulated in its native organism provides context for its biological role. Studies in non-human models, primarily amphibians, utilize gene expression and proteomic techniques.
By creating cDNA libraries from the skin secretions of frogs, researchers can identify the precursor proteins that contain the mature peptide sequence. nih.gov The analysis of the cDNA sequence reveals a signal peptide, which is cleaved off, and sometimes a "Rana-box" domain, a conserved feature in many frog antimicrobial peptides. nih.govfrontiersin.org Phylogenetic analysis of these precursor sequences can reveal evolutionary relationships between different brevinin peptides. frontiersin.orgbiologists.com
Furthermore, gene expression studies can investigate how the transcription of the brevinin gene is regulated under different conditions. For example, studies have examined the expression of brevinin-1SY transcripts during different developmental stages of the frog Rana sylvatica, showing a significant increase in later stages. biologists.com In other studies, researchers have investigated how environmental stressors might influence the expression of these defense peptides. biologists.com Proteomic analysis of skin secretions can then confirm the presence and quantity of the mature peptide, completing the picture from gene to functional molecule.
Ecological and Evolutionary Context of Brevinin 1 Peptide Diversity
Co-Evolution of Brevinin-1 Peptides with Amphibian Pathogens and MicrobiotaThe diversity within the Brevinin-1 family is thought to be driven by co-evolution with pathogens, providing amphibians with a defense mechanism.nih.govSpecific research on the co-evolutionary dynamics of "Brevinin-1-OR5" with pathogens or native microbiota has not been documented.
Given the strict adherence to the provided outline and the focus solely on "Brevinin-1-OR5," the lack of specific data prevents the creation of the requested article. The term "OR5" was found in association with a different antimicrobial peptide, "Esculentin-1-OR5," which has its own distinct properties and is not part of the Brevinin-1 family. vulcanchem.com
Future Research Directions and Prospective Translational Applications Preclinical Focus
Exploration of Novel Brevinin-1 Variants and Analogues from Undiscovered Species or Through Design
A primary challenge in the development of Brevinin-1 peptides is their frequent high hemolytic activity, which limits their therapeutic index. nih.gov Research is intensely focused on the rational design of analogues that retain potent antimicrobial efficacy while minimizing toxicity to host cells. This involves identifying novel brevinin peptides from amphibian skin secretions and modifying their structures based on biophysical and structural analysis. nih.govmdpi.com
Key strategies in peptide design include altering the net charge, amphipathicity, and α-helicity to enhance selectivity for bacterial membranes over mammalian cells. mdpi.com For instance, a study on a novel peptide, Brevinin-1OS, from Odorrana schmackeri demonstrated that balancing positive charge and hydrophobicity is crucial for maintaining antimicrobial activity. mdpi.com An analogue, designated OSf, exhibited significant bactericidal activity and a high therapeutic index. mdpi.com Similarly, another study identified Brevinin-1pl from Rana pipiens and, through a series of modifications, developed an analogue, des-Ala16-[Lys4]brevinin-1pl, which showed greatly enhanced therapeutic efficacy against drug-resistant Escherichia coli in both in vitro and in vivo tests. nih.gov The introduction of D-amino acids is another approach to improve stability and selectivity, as shown with the development of the analogue 5R from Brevinin-1LTe, which displayed high effectiveness against Methicillin-resistant Streptococcus aureus (MRSA). nih.govqub.ac.uk
| Peptide | Source/Modification | Key Finding | Reference |
|---|---|---|---|
| Brevinin-1OS | Native peptide from Odorrana schmackeri | Demonstrates broad-spectrum antimicrobial activity but with associated hemolytic effects. | mdpi.com |
| OSf | Analogue of Brevinin-1OS | Exhibits a high therapeutic index with potent, rapid bactericidal activity against MRSA and negligible hemolytic activity. | mdpi.com |
| Brevinin-1pl | Native peptide from Rana pipiens | Potent antimicrobial activity but displayed strong hemolytic activity, resulting in a lower therapeutic index. | nih.gov |
| des-Ala16-[Lys4]brevinin-1pl | Analogue of Brevinin-1pl | Showed greatly enhanced therapeutic efficacy in both in vitro and in vivo tests against antibiotic-resistant E. coli. | nih.gov |
| B1LTe | Native peptide from Hylarana latouchii | Exhibited potent antibacterial activities, particularly against Gram-positive strains, but its high hemolytic activity resulted in a narrow therapeutic index. | nih.gov |
| 5R | D-enantiomeric analogue of B1LTe | Demonstrated the highest selectivity and effectiveness against MRSA and clinically isolated Streptococcus pyogenes, with remarkable stability in saline and serum. | nih.govqub.ac.uk |
Combination Therapies with Existing Antimicrobials (In Vitro and Non-Human In Vivo)
The use of antimicrobial peptides (AMPs) in combination with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. nih.govfrontiersin.org This approach can enhance antibacterial efficacy, minimize the development of resistance, and potentially lower the required concentrations of each agent. frontiersin.orgfrontiersin.org Preclinical studies have shown that brevinin peptides can act synergistically with various classes of antibiotics.
The mechanism often involves the peptide disrupting the bacterial cell membrane, which increases its permeability. nih.gov This allows the conventional antibiotic to enter the cell more easily and reach its intracellular target. nih.gov In vitro studies assessing combinations of Brevinin-2CE with five different antibiotics against clinical isolates of extended-spectrum β-lactamase-producing E. coli and MRSA found that most combinations had synergistic effects. nih.gov Similarly, research on extensively drug-resistant Acinetobacter baumannii showed that peptide antibiotics like polymyxins, when combined with antimicrobials such as imipenem, resulted in 100% synergy against the tested isolates in their planktonic form. frontiersin.org These findings highlight the potential of using brevinin-family peptides to restore the effectiveness of older antibiotics against resistant pathogens. gardp.org
| Peptide/Class | Combined Antimicrobial | Target Organism | Observed Effect (In Vitro) | Reference |
|---|---|---|---|---|
| Brevinin-2CE | Various (5 classes) | ESBL-producing E. coli, MRSA | Primarily synergistic effects. | nih.gov |
| Polymyxin B/E (Peptide Antibiotics) | Imipenem | Extensively Drug-Resistant Acinetobacter baumannii | Synergistic effect in 100% of isolates. | frontiersin.org |
| Polymyxin B | Minocycline, Rifampicin | Multi-drug resistant A. baumannii | Synergistic or additive effects observed. | frontiersin.org |
Advanced Delivery Systems and Formulation Strategies (e.g., Nanostructure Functionalization)
Despite their promise, the clinical application of AMPs like Brevinin-1-OR5 faces challenges such as susceptibility to protease degradation, short half-life, and potential systemic toxicity. nih.gov Advanced delivery systems, particularly those based on nanotechnology, are being explored to overcome these hurdles. nih.govnih.gov These systems can protect the peptide from degradation, improve its pharmacokinetic profile, and enable targeted delivery to infection sites, thereby enhancing efficacy and reducing off-target effects. nih.gov
Nanocarriers such as lipid-based nanoparticles (e.g., solid lipid nanoparticles), polymeric nanoparticles, and metallic nanoparticles are being investigated. nih.govnih.gov These nanostructures can encapsulate or be functionalized with AMPs. nih.govmdpi.com Functionalization can involve modifying the carrier's physical properties (size, shape, charge) or conjugating specific ligands to target the delivery system to microbial surfaces or specific host cells. mdpi.com Such strategies not only improve the stability and bioavailability of the peptide but can also exhibit synergistic antimicrobial effects with the nanocarrier itself. nih.gov
| Delivery System Type | Description | Potential Advantages for Brevinin-1 Peptides | Reference |
|---|---|---|---|
| Lipid Nanoparticles (LNPs) | Carriers made from solid or liquid lipids, including solid lipid nanoparticles (sLNPs) and nanostructured lipid carriers (NLCs). | High biocompatibility, protects peptide from proteolysis, potential for controlled release. | nih.gov |
| Polymeric Nanoparticles (PNPs) | Formed from biodegradable polymers (e.g., chitosan). Can be functionalized with various ligands. | Versatile surface chemistry for targeted delivery, can encapsulate both hydrophilic and hydrophobic molecules. | nih.govmdpi.com |
| Metallic Nanoparticles (MNPs) | Includes gold (AuNPs) or silver nanoparticles. The peptide can be conjugated to the nanoparticle surface. | Some MNPs have inherent antimicrobial properties, offering potential for synergistic effects. Can serve as a stable carrier. | nih.gov |
Elucidation of Broader Immunomodulatory Roles in Host Defense
Host defense peptides (HDPs), the class to which brevinins belong, are increasingly recognized for their dual role as both direct antimicrobials and modulators of the host immune response. d-nb.infomdpi.com This immunomodulatory capacity may be as crucial to their therapeutic effect as their microbicidal activity. nih.gov Research is ongoing to fully elucidate these functions for specific Brevinin-1 peptides.
HDPs can influence both innate and adaptive immunity by regulating inflammation, recruiting leukocytes (such as neutrophils, macrophages, and T cells), and activating immune cells. d-nb.infomdpi.comjmb.or.kr A study on the peptide Brevinin-1GHd found that it could neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that triggers strong inflammatory responses. nih.govresearchgate.net Brevinin-1GHd was shown to significantly suppress the release of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages. nih.govresearchgate.netfrontiersin.org This anti-endotoxic and anti-inflammatory activity suggests that brevinin peptides could help manage the excessive inflammation characteristic of severe infections and sepsis. mdpi.comnih.gov
Therapeutic Potential Beyond Antimicrobial Activity (e.g., Anti-inflammatory, Anti-cancer in preclinical models)
The multifaceted biological activities of brevinin peptides extend beyond host defense, with significant preclinical evidence supporting their potential as anti-inflammatory and anti-cancer agents.
Anti-inflammatory Potential: The anti-inflammatory properties of brevinins are directly linked to their immunomodulatory roles. The ability of Brevinin-1GHd to suppress pro-inflammatory cytokine production in vitro has been corroborated by in vivo preclinical models. nih.govresearchgate.netfrontiersin.org In a carrageenan-induced mouse paw edema model, a standard method for evaluating anti-inflammatory drugs, administration of Brevinin-1GHd significantly reduced swelling, demonstrating a potent anti-inflammatory effect in an acute inflammation model. nih.govresearchgate.netijpras.com This makes Brevinin-1GHd the first peptide in its family reported to have such activity, opening a new avenue for therapeutic applications in inflammatory diseases. researchgate.net
Anti-cancer Potential: Numerous studies have highlighted the selective cytotoxicity of brevinin peptides and their analogues against cancer cells. nih.govnih.govnih.gov This selectivity is often attributed to differences between cancerous and non-cancerous cell membranes, as cancer cells tend to have a higher negative surface charge. nih.gov
Preclinical research has demonstrated that brevinin peptides can induce cancer cell death through mechanisms like apoptosis and necrosis. nih.gov For example, Brevinin-1RL1 showed a dose-dependent inhibitory effect on various human cancer cell lines, including colon (HCT116), lung (A549), and breast (MDA-MB-231), with IC50 values typically ranging from 5 to 10 μM. nih.gov Furthermore, synthetic analogues have been designed to enhance stability and anti-tumor potency. A thioether bridge-substituted peptidomimetic of Brevinin-1BYa displayed improved stability and increased anti-tumor activity against human prostate, lung, and hepatoma cell lines compared to the original peptide. nih.gov These findings underscore the potential for developing brevinin-based compounds as novel cancer therapeutics. nih.govmdpi.com
| Peptide/Analogue | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|
| Brevinin-1RL1 | HCT116 (Colon), A549 (Lung), MDA-MB-231 (Breast), SW480 (Colon), SMMC-7721 (Liver), B16-F10 (Melanoma) | Inhibited proliferation with IC50 values from 5-10 μM; induced both apoptosis and necrosis in tumor cells. | nih.gov |
| Brevinin-1BYa-3 (Analogue) | C4-2B (Prostate), A549 (Lung), HuH-7 (Hepatoma) | Displayed improved protease stability and increased anti-tumor activity compared to the parent peptide. | nih.gov |
| Brevinin-1 E8.13 | A549 (Lung), AGS (Gastric), Jurkat (T-cell leukemia), HCT116 (Colon), HL60 (Promyelocytic leukemia), HepG2 (Liver) | Showed anti-proliferative activity against a range of human cancer cell lines. | researchgate.net |
Q & A
Q. What experimental methodologies are essential for characterizing the structural and functional properties of Brevinin-1-OR5?
Methodological Answer: Characterization requires a multi-modal approach:
- Structural Analysis : Use circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content) in membrane-mimetic environments .
- Functional Assays : Employ antimicrobial susceptibility testing (e.g., MIC/MBC assays) against Gram-positive/negative bacteria and fungi. Include cytotoxicity assays (e.g., hemolysis in mammalian cells) to evaluate selectivity .
- Purity Validation : Confirm peptide purity (>95%) via HPLC and mass spectrometry. Document protocols in the main text or supplementary materials to ensure reproducibility .
Q. How should researchers design initial experiments to assess Brevinin-1-OR5’s mechanism of action?
Methodological Answer: Adopt a phased approach:
Membrane Interaction Studies : Use liposome leakage assays or fluorescence microscopy with dye-loaded vesicles to test membrane disruption .
Intracellular Targets : Combine transcriptomic/proteomic profiling (e.g., RNA-seq) post-treatment to identify pathways affected .
Controls : Include known membrane-disrupting peptides (e.g., melittin) and non-antimicrobial controls to contextualize results.
Q. How can contradictions in Brevinin-1-OR5’s efficacy data across studies be systematically resolved?
Methodological Answer: Follow these steps:
- Meta-Analysis Framework : Use PRISMA guidelines to aggregate data from peer-reviewed studies. Stratify results by variables like bacterial strain, solvent system, or assay type .
- Hypothesis Testing : Design experiments to isolate confounding factors (e.g., buffer ionic strength, peptide aggregation states) .
- Collaborative Validation : Share protocols via open-access platforms (e.g., Protocols.io ) for cross-lab verification .
Q. What advanced techniques are recommended for elucidating Brevinin-1-OR5’s interaction with host immune cells?
Methodological Answer:
- Single-Cell RNA Sequencing : Profile immune cell responses (e.g., macrophages) to identify cytokine networks modulated by the peptide .
- In Vivo Imaging : Use transgenic zebrafish models to visualize real-time immune cell recruitment and bacterial clearance .
- Data Integration : Apply systems biology tools (e.g., Cytoscape) to map peptide-immune system interactions .
Q. How can the FINER criteria improve the design of studies on Brevinin-1-OR5’s therapeutic potential?
Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What strategies ensure rigorous validation of Brevinin-1-OR5’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate peptides in simulated body fluid (SBF) at 37°C and monitor degradation via MALDI-TOF over 72 hours .
- Protease Resistance Assays : Test against serum proteases (e.g., trypsin) with/without inhibitors (e.g., PMSF) .
Conflict Resolution & Reproducibility
Q. How should researchers address discrepancies in Brevinin-1-OR5’s cytotoxicity thresholds across cell lines?
Methodological Answer:
Q. What peer-review criteria are critical for evaluating Brevinin-1-OR5-related manuscripts?
Methodological Answer: Editors should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
